1-Methoxyphenanthrene
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Overview
Description
1-Methoxyphenanthrene belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
This compound is a member of phenanthrenes. It has a role as a mouse metabolite.
Scientific Research Applications
Methoxy and Methyl Group Rotation
A study by Beckmann et al. (2015) investigated the rotation of methoxy groups and their constituent methyl groups in 1-methoxyphenanthrene. The research combined solid-state 1H NMR spin-lattice relaxation experiments, X-ray diffractometry, and electronic structure calculations to develop models for these rotations.
Antimicrobial Activities
Zhao et al. (2018) isolated new phenanthrenes, including derivatives of this compound, from Juncus effusus. They found that these compounds showed significant antimicrobial activities against both agricultural pathogenic fungi and human pathogenic bacteria.
Cytotoxicity towards Cancer Cells
A study by Nam et al. (2019) identified new phenanthrenes, including this compound derivatives, from Dendrobii Herba. These compounds exhibited cytotoxicity towards human hypopharynx squamous carcinoma cells.
Structural Elucidation of New Compounds
Liu et al. (2016) isolated new phenanthrene glucosides, including this compound derivatives, from Cremastra appendiculata. Their structures were elucidated using spectral data.
Synthesis and Stereochemistry
Hattori et al. (2003) synthesized a naturally occurring 1,1'-biphenanthrene, involving this compound, and determined its absolute stereochemistry.
Antialgal Activity
Research by DellaGreca et al. (2000) synthesized phenanthrenes and dihydrophenanthrenes, mimicking natural compounds with antialgal activity, including derivatives of this compound.
Reactivity with Bromine
Linde & Havinga (2010) studied the reaction of phenanthrene with bromine in methanol, leading to various products including this compound derivatives.
Properties
CAS No. |
61128-87-8 |
---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-methoxyphenanthrene |
InChI |
InChI=1S/C15H12O/c1-16-15-8-4-7-13-12-6-3-2-5-11(12)9-10-14(13)15/h2-10H,1H3 |
InChI Key |
ONMKCYMMGBIVPT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=CC=CC=C32 |
61128-87-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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